![molecular formula C17H23N3O B2531279 N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide CAS No. 1210890-99-5](/img/structure/B2531279.png)
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of N-substituted benzamides and acts as a selective A1 adenosine receptor agonist.
作用機序
CCPA acts as a selective A1 adenosine receptor agonist, which is a G-protein coupled receptor that is widely distributed in the body. Activation of A1 receptors by CCPA leads to a decrease in intracellular cAMP levels, resulting in various physiological effects, including vasodilation, decreased heart rate, and reduced inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting platelet aggregation, and reducing the production of pro-inflammatory cytokines. CCPA has also been shown to have a protective effect on the heart during ischemia-reperfusion injury and reduce infarct size. In addition, CCPA has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using CCPA in lab experiments include its selectivity for A1 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using CCPA in lab experiments include its complex synthesis method, the need for specialized equipment and expertise, and the limited availability of the compound.
将来の方向性
There are several future directions for the study of CCPA, including the development of new synthetic methods for the compound, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Other future directions include the development of more selective and potent A1 receptor agonists, the investigation of the potential use of CCPA in combination with other drugs, and the exploration of its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, CCPA is a synthetic compound that has shown great potential for its therapeutic applications in various fields. Its selective activation of A1 receptors and its ability to penetrate the blood-brain barrier make it an attractive candidate for the treatment of various diseases, including cardiovascular, neurological, and oncological diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods and therapeutic applications.
合成法
CCPA can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclopentene with 2-(propan-2-yl)aniline in the presence of a base, followed by the addition of acetic anhydride and hydrolysis. The final product is obtained through recrystallization and purification techniques. The synthesis of CCPA is relatively complex and requires specialized equipment and expertise.
科学的研究の応用
CCPA has been studied extensively for its potential therapeutic applications in various fields, including cardiovascular, neurological, and oncological diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, reduce inflammation in the brain, and inhibit the growth of cancer cells. CCPA has also been studied for its potential use in the treatment of asthma, diabetes, and obesity.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)14-7-3-4-8-15(14)19-11-16(21)20-17(12-18)9-5-6-10-17/h3-4,7-8,13,19H,5-6,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFMYKQIWEKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


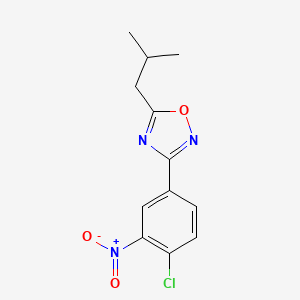
![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
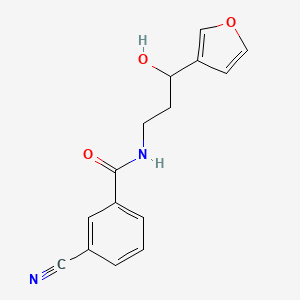
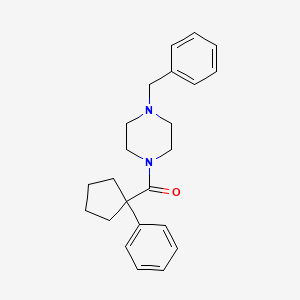
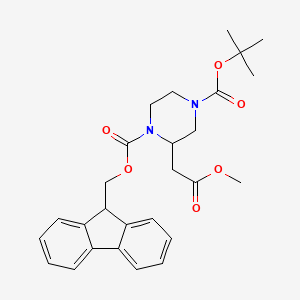
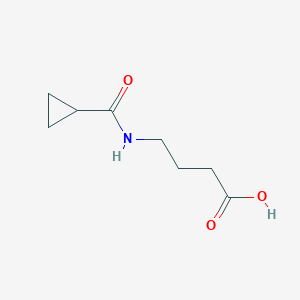

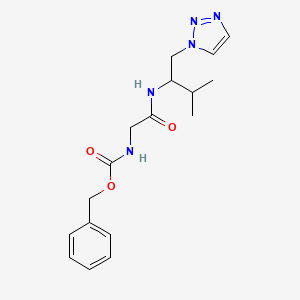
![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)
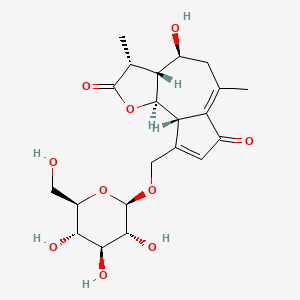
![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)